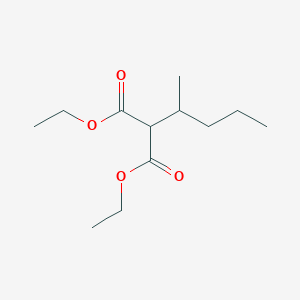

Diethyl (1-methylbutyl)malonate

Overview

Description

Diethyl (1-methylbutyl)malonate (CAS RN: Not explicitly provided; structure: C₆H₁₁CH(CH₃)CH₂C(COOEt)₂) is a branched alkyl-substituted malonate ester. It is synthesized via alkylation of diethyl malonate with 1-methylbutyl halides under basic conditions, a method analogous to the preparation of other dialkyl malonates . This compound is utilized in organic synthesis for introducing branched alkyl groups into target molecules, particularly in pharmaceuticals and agrochemicals. Its steric and electronic properties, influenced by the 1-methylbutyl substituent, differentiate it from simpler malonate esters like diethyl malonate or diethyl ethylmalonate.

Mechanism of Action

Diethyl (2-pentyl)malonate

, also known as diethyl 2-pentan-2-ylpropanedioate or Diethyl (1-methylbutyl)malonate , is a chemical compound with the molecular formula C12H22O4 . This compound is a transparent, colorless liquid, soluble in organic solvents like methanol, ethanol, and acetone . It is routinely used as a building block in the synthesis of diverse chemical compounds including agrochemicals and dyes, serving additionally as a solvent and reactant in organic syntheses .

Target of Action

It is known to be used in the synthesis of diverse chemical compounds, suggesting that its targets may vary depending on the specific synthesis process .

Mode of Action

It is known to be used as a reactant in organic syntheses , suggesting that it may interact with other compounds to form new chemical structures.

Biochemical Pathways

It is known to be used in the synthesis of diverse chemical compounds , suggesting that it may be involved in various biochemical pathways depending on the specific synthesis process.

Pharmacokinetics

Its solubility in organic solvents like methanol, ethanol, and acetone suggests that it may have good bioavailability.

Result of Action

It is known to be used in the synthesis of diverse chemical compounds , suggesting that its effects may vary depending on the specific synthesis process.

Action Environment

The action, efficacy, and stability of Diethyl (2-pentyl)malonate can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture, air, and light . Therefore, it is recommended to store this compound at ambient temperatures and protect it from oxidizing agents .

Biological Activity

Diethyl (1-methylbutyl)malonate, with the molecular formula C14H26O4, is a diethyl ester of malonic acid that has garnered interest in both organic synthesis and biological applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is primarily synthesized through the reaction of malonic acid derivatives with appropriate alcohols. The compound is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure.

Synthesis Overview

- Reagents : Sodium salt of chloroacetic acid, sodium cyanide, ethanol.

- Process : The synthesis generally involves forming an intermediate nitrile followed by hydrolysis to yield the desired ester.

The biological activity of this compound is largely attributed to its role in biochemical pathways such as the malonic ester synthesis. This pathway facilitates the formation of substituted acetic acids, which are crucial for various metabolic processes.

Biochemical Pathways

- Malonic Ester Synthesis : The compound is involved in synthesizing ureides from esters, which are vital in nitrogen metabolism.

- Enzyme Interactions : It may interact with enzymes that catalyze ester hydrolysis and acylation reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Metabolic Effects : It has been shown to influence metabolic pathways related to amino acid synthesis and nitrogen metabolism.

- Toxicological Profile : Studies have indicated low toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg body weight for acute oral toxicity . Repeated dose studies revealed reversible liver hypertrophy at high doses, suggesting metabolic induction rather than systemic toxicity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Toxicity Studies : In vivo studies demonstrated that the compound does not exhibit significant acute toxicity or skin sensitization properties. For instance, dermal absorption studies showed varying absorption rates across species, with human skin grafts showing about 4% absorption under non-occluded conditions .

- Genotoxicity Assessments : this compound was found to be non-mutagenic in standard Ames assays and did not show clastogenic effects in cytogenetic assays with human lymphocytes .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure | Biological Activity | Toxicity Profile |

|---|---|---|---|

| Diethyl Malonate | C10H18O4 | Used in organic synthesis | LD50 > 2000 mg/kg |

| Dimethyl Malonate | C6H10O4 | Similar metabolic pathways | LD50 > 2000 mg/kg |

| Malonic Acid | C3H4O4 | Precursor in various biochemical pathways | Low toxicity observed |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Diethyl (1-methylbutyl)malonate is characterized by its clear oil form and has a boiling point of 120-122 °C under reduced pressure (8 Torr) . The compound participates prominently in the malonic ester synthesis , a key biochemical pathway that facilitates the formation of substituted acetic acids. This process is critical for various metabolic pathways and enzymatic reactions.

Organic Synthesis

This compound is widely utilized as a reagent in organic synthesis. Its primary application lies in the synthesis of ureides from esters , which is significant for understanding nitrogen metabolism in living organisms. This reaction often involves electrochemical methods where the compound interacts with urea to produce ureides .

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its ability to participate in various reactions allows researchers to explore the dynamics of enzyme activity and substrate interactions, particularly in nitrogen metabolism .

Industrial Applications

The compound is also applied in the production of polymers and other industrial chemicals. Its unique structure imparts specific reactivity that can be exploited in developing new materials or enhancing existing processes .

Synthesis of Ureides

Recent studies have demonstrated the effectiveness of this compound in synthesizing ureides through electrochemical methods. This process not only enhances yield but also provides insights into alternative pathways for nitrogen utilization .

Toxicological Studies

Research into the toxicological profile of this compound has revealed its safety profile when used within specified limits, making it suitable for various applications without significant health risks .

Chemical Reactions Analysis

Alkylation Reactions

Diethyl (1-methylbutyl)malonate participates in alkylation via the malonic ester synthesis mechanism. The α-hydrogens adjacent to the carbonyl groups are deprotonated to form a resonance-stabilized enolate, which reacts with alkyl halides or electrophiles:

Mechanism :

- Enolate Formation :

Treatment with a base (e.g., sodium ethoxide) generates the enolate ion: - Alkylation :

The enolate undergoes nucleophilic substitution (S<sub>N</sub>2) with alkyl halides (e.g., n-butyl bromide) to form monoalkylated products .

Example :

Reaction with n-butyl bromide at 76–84°C yields alkylated derivatives (yield: ~76%, purity: >99.5%) .

Hydrolysis Reactions

The ester groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids or salts:

Conditions and Outcomes :

Industrial Application :

Hydrolysis is a critical step in synthesizing ureides via electrochemical methods with urea .

Decarboxylation

Heating the hydrolyzed malonic acid derivative induces decarboxylation, yielding substituted acetic acids:Key Use : Production of α-alkylated carboxylic acids for pharmaceuticals .

Condensation Reactions

The compound participates in Claisen and Knoevenagel condensations due to its active methylene group:

- Claisen Condensation :

Reaction with esters/ketones forms β-ketoesters . - Knoevenagel Condensation :

Reaction with aldehydes yields α,β-unsaturated carbonyl compounds .

Example :

Condensation with benzaldehyde under basic conditions produces a conjugated enone system.

Substitution Reactions

The α-hydrogens can be substituted via halogenation or nitrosation:

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br<sub>2</sub>, PCl<sub>3</sub> | α-Bromomalonate derivative |

| Nitrosation | NaNO<sub>2</sub>, AcOH | Diethyl oximinomalonate |

Application : Nitrosated products are intermediates in amino acid synthesis .

Oxidation and Reduction

- Oxidation :

Using KMnO<sub>4</sub> or CrO<sub>3</sub> oxidizes the ester to ketones or carboxylic acids . - Reduction :

Catalytic hydrogenation (e.g., Pd/C) reduces carbonyl groups to alcohols .

Key Research Findings

- Alkylation Efficiency :

Optimal alkylation occurs at 76–84°C with a molar ratio of 1:4.3 (malonate:n-butyl bromide) . - Decarboxylation Kinetics :

Decarboxylation proceeds via a six-membered cyclic transition state, with activation energy ≈ 120 kJ/mol . - Ureide Synthesis :

Electrochemical methods enhance yield (68%) compared to thermal approaches (50%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diethyl (1-methylbutyl)malonate, and how do reaction conditions influence yield?

this compound is synthesized via alkylation of diethyl malonate enolates. Sodium ethoxide (prepared anhydrously from Na and ethanol) deprotonates diethyl malonate, forming a reactive enolate. This reacts with 1-bromo-1-methylbutane via nucleophilic substitution. Key factors:

- Anhydrous conditions : Trace water generates NaOH, reducing enolate formation efficiency .

- Temperature : Optimal at 60–80°C to balance reaction rate and byproduct formation .

- Stoichiometry : A 1:1.2 molar ratio of diethyl malonate to alkyl halide maximizes product yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm ester groups ( ppm for ethyl CH, ppm for ester OCH) and the branched alkyl chain ( ppm) .

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1200 cm (C-O) validate ester functionality .

- GC-MS : Monitors reaction progress and detects intermediates (e.g., unreacted diethyl malonate at m/z 160) .

Q. How does this compound participate in Claisen condensation or Michael addition reactions?

- Claisen Condensation : The enolate attacks another ester/ketone, forming β-ketoesters. For example, coupling with acetyl chloride yields branched β-ketoesters, pivotal in synthesizing polyketides .

- Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylonitrile) under proline catalysis, yielding chiral adducts with up to 79% enantiomeric excess .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis using this compound?

- Organocatalysis : L-Proline (20–40 mol%) in pyridine induces asymmetry during Michael additions, leveraging hydrogen-bonding interactions to achieve >75% ee .

- Metal Catalysis : Copper(I) iodide with 2-phenylphenol facilitates α-arylation with aryl iodides under mild conditions (room temperature, CsCO), preserving stereochemistry .

Q. How do reaction mechanisms differ between this compound and its structural analogs (e.g., diethyl ethylphenylmalonate)?

- Steric Effects : The 1-methylbutyl group hinders nucleophilic attack at the α-carbon, reducing alkylation rates compared to less bulky analogs .

- Electronic Effects : Electron-withdrawing substituents (e.g., phenyl groups in ethylphenylmalonate) increase enolate stability, accelerating reactions like decarboxylation .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve overlapping peaks from byproducts (e.g., unreacted malonate) .

- Mass Spectrometry Interference : Isobaric ions (e.g., m/z 264 for diethyl ethylphenylmalonate) require high-resolution MS or MS/MS fragmentation for differentiation .

Q. How can researchers resolve contradictions in kinetic data for this compound-mediated reactions?

- Control Experiments : Replicate reactions under inert atmospheres to exclude oxidative byproducts .

- Isotopic Labeling : C-labeled malonate tracks decarboxylation pathways, distinguishing between competing mechanisms (e.g., radical vs. ionic) .

Q. What thermodynamic properties govern phase behavior in this compound-based solvent systems?

- Excess Molar Enthalpies : Increase with alcohol chain length (methanol → 2-propanol) due to stronger van der Waals interactions. Data fit using the Redlich-Kister equation (R > 0.98) .

- Density/Viscosity Trends : Non-ideal mixing with THF or DMF suggests hydrogen-bond disruption, validated via molecular dynamics simulations .

Comparison with Similar Compounds

Structural and Substituent Effects

- Diethyl Malonate (C₇H₁₂O₄): The parent compound lacks alkyl substituents on the central carbon, enabling high reactivity in nucleophilic substitutions and condensations .

- Diethyl Ethylmalonate (C₉H₁₆O₄): A linear alkyl substituent (ethyl) increases molecular weight but reduces steric hindrance compared to branched analogs.

- Diethyl (1-Phenylpropyl)malonate (C₁₆H₂₂O₄): Aromatic substituents increase π-π interactions, altering solubility and electronic properties compared to aliphatic analogs .

Table 1: Structural and Physical Properties

*Estimated based on substituent effects .

Reactivity and Acidity

- pKa Differences: The α-hydrogen acidity decreases with electron-donating substituents. Diethyl malonate has a pKa of 16.3, while the 1-methylbutyl group further reduces acidity (estimated pKa ~15.0) due to inductive effects . This contrasts with ethyl cyanoacetate (pKa 13.2), where electron-withdrawing groups enhance deprotonation .

- Synthetic Applications : this compound is less reactive in Claisen condensations than diethyl malonate but serves as a precursor for branched carboxylic acids. Copper-catalyzed arylations (e.g., coupling with aryl iodides) proceed efficiently under mild conditions, similar to other malonates .

Table 2: Reactivity in Key Reactions

*Estimated based on steric effects .

Properties

IUPAC Name |

diethyl 2-pentan-2-ylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFSNEWORATSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267910 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-47-5 | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethyl 2-(1-methylbutyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (1-methylbutyl)malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.